

Spectral Properties of Einecs 255-399-6 (Iron(III) Hexathiocyanate): A Technical Guide

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Compound of Interest

Compound Name: *Einecs 255-399-6*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of **Einecs 255-399-6**, chemically identified as Iron(III) hexathiocyanate, $[\text{Fe}(\text{NCS})_6]^{3-}$. This coordination complex is well-known for its intense blood-red color, a characteristic that is a direct consequence of its electronic structure and finds application in the quantitative analysis of iron. This document summarizes key spectral data from ultraviolet-visible (UV-Vis), infrared (IR), and Mössbauer spectroscopy, and provides detailed experimental protocols for the cited methodologies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The intense color of iron(III) hexathiocyanate solutions is due to strong ligand-to-metal charge transfer (LMCT) bands in the visible region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the solvent and the concentration of the thiocyanate ligand.

Quantitative UV-Vis Spectral Data

| Wavelength (λ_{max}) | Molar Absorptivity (ϵ) | Assignment | Solvent/Medium | Reference |
|---------------------------------------|-----------------------------------|--|------------------------|-----------|
| ~480 nm | - | LMCT ($\pi \text{ S} \rightarrow \text{d Fe}$) | Aqueous | [1][2] |
| 490 nm | - | LMCT | Methanolic NaSCN | |
| 506 nm | - | LMCT | Chloroform (with TPP) | [3] |
| 473 nm | - | LMCT | Chloroform (with CTMA) | [3] |
| 320 nm | - | LMCT | - | [2] |
| 250 nm | - | LMCT | - | [2] |
| 940 nm | - | d-d transition | - | [2] |
| 570 nm | - | d-d transition | - | [2] |

Note: Molar absorptivity values are often not reported in the literature for this complex due to the complex equilibria involved in solution.

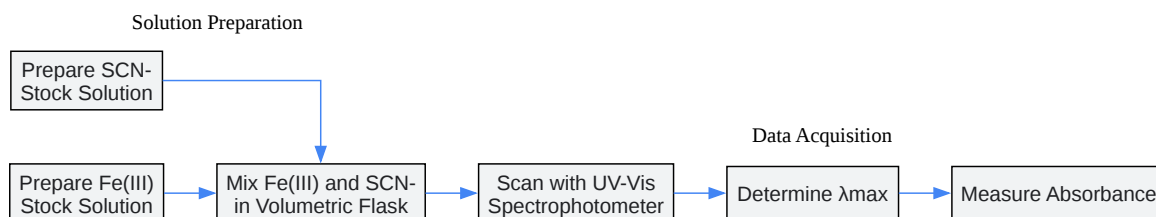
Experimental Protocol: UV-Vis Spectrophotometry

A common method for the UV-Vis analysis of iron(III) hexathiocyanate involves the following steps:

- Preparation of Stock Solutions:
 - An iron(III) stock solution (e.g., 0.001 M) is prepared by dissolving a suitable salt (e.g., FeCl_3 or $\text{Fe}(\text{NO}_3)_3$) in a dilute strong acid (e.g., 0.5 M HCl) to prevent the hydrolysis of the Fe^{3+} ion.[4]
 - A stock solution of a thiocyanate salt (e.g., saturated NH_4SCN or KSCN) is prepared in deionized water.[4]

- Sample Preparation:
 - A specific volume of the iron(III) stock solution is pipetted into a volumetric flask.[\[4\]](#)
 - An excess of the thiocyanate stock solution is added to ensure the formation of the $[\text{Fe}(\text{NCS})_6]^{3-}$ complex.[\[4\]](#)
 - The solution is diluted to the final volume with deionized water or the appropriate solvent.[\[4\]](#)
- Data Acquisition:
 - A UV-Vis spectrophotometer is used to scan the solution over a desired wavelength range (e.g., 350-700 nm).[\[4\]](#)
 - The wavelength of maximum absorbance (λ_{max}) is determined.[\[4\]](#)
 - Absorbance measurements are typically made at this λ_{max} .[\[4\]](#)
- Important Considerations:
 - The color of the iron(III)-thiocyanate complex can fade over time, so measurements should be taken promptly after preparation.[\[4\]](#)
 - The pH of the solution significantly affects the complex formation and should be controlled.[\[4\]](#)

Experimental Workflow Diagram



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UV-Vis Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the thiocyanate ligand and its coordination to the iron center.

Quantitative IR Spectral Data for $(\text{NMe}_4)_3[\text{Fe}(\text{NCS})_6]$

| Wavenumber (cm ⁻¹) | Assignment | Intensity | Reference |
|--------------------------------|-------------------------------|-----------|-----------|
| 2052 | $\nu(\text{C}\equiv\text{N})$ | Strong | [5] |
| 841, 786 | $\nu(\text{C-S})$ | Very Weak | [5] |
| 470 | $\delta(\text{NCS})$ | Weak | [5] |

Experimental Protocol: FT-IR Spectroscopy

The following protocol is based on the characterization of the tetramethylammonium salt of iron(III) hexathiocyanate:

- Sample Preparation:
 - The crystalline sample is powdered.[2]

- A Nujol mull is prepared by grinding the powder with Nujol oil to form a paste.^[2] This minimizes pressure effects on the sample.^[2]
- Data Acquisition:
 - The spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer.^[2]
 - An attenuated total reflectance (ATR) accessory with a diamond crystal can also be used.^[2]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and spin state of the iron center.

Mössbauer Spectral Data for $(\text{NMe}_4)_3[\text{Fe}(\text{NCS})_6]$

| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Spin State | Reference |
|-----------------|----------------------------------|--|-------------------|----------------|
| 300 | ~0.4 | - | High-spin Fe(III) | ^[2] |
| 80 | ~0.5 | - | High-spin Fe(III) | ^[2] |

Note: The isomer shift is characteristic of high-spin iron(III).^[2]

Experimental Protocol: Mössbauer Spectroscopy

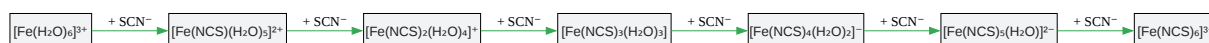
- Sample Preparation: The solid sample is mounted in a sample holder.
- Data Acquisition:
 - The sample is cooled to the desired temperature (e.g., 300 K or 80 K).^[2]
 - A Mössbauer spectrometer is used to acquire the spectrum. The isomer shift is typically reported relative to α -Fe.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct observation of the ^{57}Fe nucleus in iron(III) hexathiocyanate is challenging due to the paramagnetic nature of the high-spin d^5 Fe(III) center. The unpaired electrons lead to very rapid nuclear relaxation, resulting in extremely broad resonance signals that are often undetectable. While ^{57}Fe NMR is a known technique, its application to paramagnetic complexes like $[\text{Fe}(\text{NCS})_6]^{3-}$ is not commonly reported in the literature.[6]

Signaling Pathways and Logical Relationships

The formation of the various iron(III)-thiocyanate complexes in solution is a stepwise process, which can be represented as a series of equilibria. The predominant species depends on the concentration of the thiocyanate ligand.



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Stepwise Formation of Iron(III)-Thiocyanate Complexes.

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- To cite this document: BenchChem. [Spectral Properties of Einecs 255-399-6 (Iron(III) Hexathiocyanate): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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